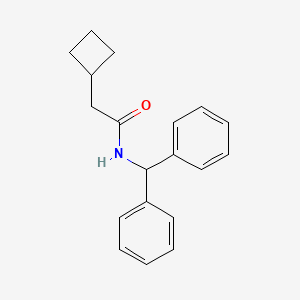

2-cyclobutyl-N-(diphenylmethyl)acetamide

Description

Properties

IUPAC Name |

N-benzhydryl-2-cyclobutylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18(14-15-8-7-9-15)20-19(16-10-3-1-4-11-16)17-12-5-2-6-13-17/h1-6,10-13,15,19H,7-9,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTQAKFNSBXERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that 2-cyclobutyl-N-(diphenylmethyl)acetamide may have neuroprotective properties . It has been shown to promote axonal outgrowth, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence neuronal growth and survival pathways positions it as a candidate for further investigation in neuropharmacology.

Antidepressant Potential

Another area of research focuses on the compound's antidepressant effects . Structural analogs of this compound have demonstrated activity in modulating neurotransmitter systems associated with mood regulation, indicating that this compound could be beneficial in developing new antidepressant therapies.

Interaction Studies

Understanding the interactions of this compound at the molecular level is crucial for elucidating its mechanism of action. Interaction studies reveal that the compound may bind to specific receptors or enzymes, influencing various biological pathways. These studies are essential for optimizing its pharmacological profile and enhancing its therapeutic efficacy.

Comparative Structural Analysis

The unique cyclobutyl ring structure of this compound distinguishes it from other similar compounds. A comparative analysis with related compounds highlights its potential advantages in terms of steric and electronic properties, which may contribute to its distinct biological activities. The following table summarizes some structurally similar compounds and their key properties:

| Compound Name | Structure | Key Properties |

|---|---|---|

| N-(diphenylmethyl)-2-(methylamino)acetamide | CHN\O | Potential antidepressant effects |

| 2-Cyclopropyl-N-(diphenylmethyl)acetamide | CHN\O | Antimicrobial activity reported |

| N-(phenyl)-2-cyclohexylethylacetamide | CHN\O | Noted analgesic properties |

This table illustrates how the structural features can influence the biological activity of these compounds, further emphasizing the significance of the cyclobutyl moiety in this compound.

Pharmacological Insights

Pharmacological research into this compound suggests that it may act as an antagonist or inverse agonist at certain receptors, potentially including cannabinoid receptors. Such interactions could lead to applications in treating conditions related to the endocannabinoid system, including pain management and metabolic disorders .

Case Studies and Experimental Findings

Several case studies have documented the effects of this compound in experimental models:

- Neurodegenerative Disease Models : In vitro studies have demonstrated enhanced neuronal survival and growth in cultures treated with this compound, indicating its potential role as a neuroprotective agent.

- Behavioral Studies : Animal models assessing depressive-like behaviors have shown promising results when treated with derivatives of this compound, supporting its antidepressant potential.

These findings warrant further exploration through clinical trials to establish efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physical Properties

*Calculated based on C₁₇H₁₉NO formula.

- Lipophilicity and Solubility : The diphenylmethyl group in this compound likely reduces aqueous solubility compared to alachlor (which has polar chloro and methoxy groups) .

- Crystal Packing : Unlike 2-(2,6-dichlorophenyl)-N-(thiazolyl)acetamide, which forms stable 1-D chains via N–H⋯N hydrogen bonds , the bulky diphenylmethyl group in the target compound may hinder similar packing, affecting crystallinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-cyclobutyl-N-(diphenylmethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclobutylacetic acid derivatives may react with diphenylmethylamine in the presence of coupling agents like EDCI/HOBt under inert conditions. Base-catalyzed reactions (e.g., using NaOH or K₂CO₃) are common to neutralize byproducts like HCl . Optimizing temperature (0–5°C for exothermic steps) and solvent polarity (e.g., THF or DCM) improves yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the cyclobutyl ring (δ ~2.5–3.5 ppm for strained CH₂ groups) and diphenylmethyl moiety (aromatic protons at δ ~7.2–7.5 ppm). IR spectroscopy identifies the amide C=O stretch (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₉H₂₁NO: 279.1623 Da). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Begin with cytotoxicity screening (MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For neuropharmacological potential, use receptor-binding assays (e.g., GABAₐ or NMDA receptors). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. healthy cells) are essential. Include positive controls (e.g., lidocaine derivatives for local anesthetic activity) .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction between this compound and its biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like ion channels or enzymes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze electronic properties (HOMO-LUMO gaps) related to reactivity. Molecular dynamics simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over time. Validate with experimental SAR data .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer : Conduct a systematic review of assay conditions:

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa).

- Solvent effects : Compare DMSO vs. aqueous solubility.

- Batch purity : Re-characterize compounds via HPLC/NMR.

Meta-analysis tools (e.g., RevMan) can statistically reconcile discrepancies .

Q. What strategies enhance the metabolic stability of this compound while retaining activity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism.

- Prodrug design : Mask the amide with ester linkages for controlled release.

- In vitro metabolism studies : Use liver microsomes (human/rat) and LC-MS to identify major metabolites. Adjust substituents to avoid rapid glucuronidation .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exotherm management : Use jacketed reactors with precise temperature control.

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.

- Green chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Pilot-scale trials (1–5 kg batches) identify process bottlenecks .

Q. How does the cyclobutyl moiety influence the compound’s conformational dynamics and target binding?

- Methodological Answer : The strained cyclobutyl ring restricts rotational freedom, favoring a pre-organized conformation that enhances binding entropy. X-ray crystallography or NOESY NMR reveals spatial proximity between the cyclobutyl and diphenylmethyl groups. Compare with cyclohexyl analogs to quantify strain energy effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.